7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole 7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 897488-79-8
VCID: VC5040063
InChI: InChI=1S/C19H17ClFN3OS/c1-12-6-7-14(20)17-16(12)22-19(26-17)24-10-8-23(9-11-24)18(25)13-4-2-3-5-15(13)21/h2-7H,8-11H2,1H3
SMILES: CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Molecular Formula: C19H17ClFN3OS
Molecular Weight: 389.87

7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

CAS No.: 897488-79-8

Cat. No.: VC5040063

Molecular Formula: C19H17ClFN3OS

Molecular Weight: 389.87

* For research use only. Not for human or veterinary use.

7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole - 897488-79-8

Specification

CAS No. 897488-79-8
Molecular Formula C19H17ClFN3OS
Molecular Weight 389.87
IUPAC Name [4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C19H17ClFN3OS/c1-12-6-7-14(20)17-16(12)22-19(26-17)24-10-8-23(9-11-24)18(25)13-4-2-3-5-15(13)21/h2-7H,8-11H2,1H3
Standard InChI Key GCQSYVRTMIHJLK-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F

Introduction

The compound 7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a benzothiazole derivative that has gained attention in pharmaceutical research due to its potential applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The inclusion of piperazine and fluorobenzoyl groups enhances the compound's pharmacological profile by improving its binding affinity and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Core: The benzothiazole skeleton is synthesized via cyclization of 2-aminobenzenethiol with methyl ketones or related derivatives.

  • Introduction of Chlorine: Chlorination at position 7 of the benzothiazole ring is achieved using chlorinating agents like phosphorus pentachloride.

  • Attachment of Piperazine Derivative: A nucleophilic substitution reaction introduces the piperazine moiety at position 2.

  • Fluorobenzoylation: Finally, the fluorobenzoyl group is attached to the piperazine nitrogen using acylation reactions.

Anticancer Activity

Benzothiazoles are widely studied for their anticancer properties. This compound's structure suggests potential activity against solid tumors due to:

  • Enhanced DNA intercalation through the planar benzothiazole core.

  • Inhibition of specific kinases involved in cell proliferation.

Antimicrobial Potential

Studies on structurally related compounds indicate promising activity against Gram-positive and Gram-negative bacteria as well as fungi .

Pharmacokinetics and ADME Profile

The compound's pharmacokinetic properties are influenced by its functional groups:

  • Absorption: High lipophilicity due to the fluorobenzoyl group facilitates membrane permeability.

  • Distribution: The piperazine moiety improves solubility, aiding systemic distribution.

  • Metabolism: Likely metabolized by cytochrome P450 enzymes, with potential for hydroxylation at the methyl group or dealkylation at the piperazine ring.

  • Excretion: Predominantly renal excretion is expected.

Molecular Docking Studies

Molecular docking simulations reveal strong binding interactions with targets such as:

  • Tyrosine kinases (anticancer activity).

  • Cyclooxygenase enzymes (anti-inflammatory effects).

Key docking results include:

Target ProteinBinding Energy (kcal/mol)Interaction Type
Cyclooxygenase (COX)-8.5Hydrogen bonding, π-stacking
Epidermal Growth Factor Receptor (EGFR)-9.2Hydrophobic interactions

Comparative Analysis with Related Compounds

To contextualize this compound's significance, a comparison with other benzothiazole derivatives is provided:

CompoundActivityKey Features
6-Chloro-N-(4-nitrobenzyl)benzothiazole AnticancerNitro group enhances cytotoxicity
N-(4-(4-bromophenyl)thiazol)-2-chloroacetamide Antimicrobial/AnticancerBromophenyl group improves binding
Current CompoundAnticancer/Anti-inflammatoryFluorobenzoyl-piperazine enhances ADME

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